Cas no 2137583-33-4 (2-Benzofuransulfonyl chloride, 4,5,6,7-tetrahydro-)

2137583-33-4 structure
상품 이름:2-Benzofuransulfonyl chloride, 4,5,6,7-tetrahydro-
CAS 번호:2137583-33-4
MF:C8H9ClO3S
메가와트:220.673260450363
CID:5256964
2-Benzofuransulfonyl chloride, 4,5,6,7-tetrahydro- 화학적 및 물리적 성질
이름 및 식별자
-
- 2-Benzofuransulfonyl chloride, 4,5,6,7-tetrahydro-
-
- 인치: 1S/C8H9ClO3S/c9-13(10,11)8-5-6-3-1-2-4-7(6)12-8/h5H,1-4H2
- InChIKey: JKYDVOMSRBVZMI-UHFFFAOYSA-N
- 미소: O1C2CCCCC=2C=C1S(Cl)(=O)=O
2-Benzofuransulfonyl chloride, 4,5,6,7-tetrahydro- 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-380090-0.1g |
4,5,6,7-tetrahydro-1-benzofuran-2-sulfonyl chloride |
2137583-33-4 | 95.0% | 0.1g |
$1119.0 | 2025-03-16 | |
Enamine | EN300-380090-0.5g |
4,5,6,7-tetrahydro-1-benzofuran-2-sulfonyl chloride |
2137583-33-4 | 95.0% | 0.5g |
$1221.0 | 2025-03-16 | |
Enamine | EN300-380090-5.0g |
4,5,6,7-tetrahydro-1-benzofuran-2-sulfonyl chloride |
2137583-33-4 | 95.0% | 5.0g |
$3687.0 | 2025-03-16 | |
Enamine | EN300-380090-1.0g |
4,5,6,7-tetrahydro-1-benzofuran-2-sulfonyl chloride |
2137583-33-4 | 95.0% | 1.0g |
$1272.0 | 2025-03-16 | |
Enamine | EN300-380090-10.0g |
4,5,6,7-tetrahydro-1-benzofuran-2-sulfonyl chloride |
2137583-33-4 | 95.0% | 10.0g |
$5467.0 | 2025-03-16 | |
Enamine | EN300-380090-0.05g |
4,5,6,7-tetrahydro-1-benzofuran-2-sulfonyl chloride |
2137583-33-4 | 95.0% | 0.05g |
$1068.0 | 2025-03-16 | |
Enamine | EN300-380090-2.5g |
4,5,6,7-tetrahydro-1-benzofuran-2-sulfonyl chloride |
2137583-33-4 | 95.0% | 2.5g |
$2492.0 | 2025-03-16 | |
Enamine | EN300-380090-0.25g |
4,5,6,7-tetrahydro-1-benzofuran-2-sulfonyl chloride |
2137583-33-4 | 95.0% | 0.25g |
$1170.0 | 2025-03-16 |
2-Benzofuransulfonyl chloride, 4,5,6,7-tetrahydro- 관련 문헌
-
Tri Thanh Pham,Mohit Bajaj,J. Ravi Prakash Soft Matter, 2008,4, 1196-1207
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
4. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
2137583-33-4 (2-Benzofuransulfonyl chloride, 4,5,6,7-tetrahydro-) 관련 제품
- 2418675-98-4(tert-butyl 4-3-amino-5-(azidomethyl)-2-methylphenylpiperazine-1-carboxylate)
- 1521953-71-8(2-(4-chloro-3-methoxyphenyl)propan-2-amine)
- 1184389-53-4(4-(2,2-difluoroethoxy)phenylmethanol)
- 473416-91-0(5-Bromo-2,4-difluorobenzaldehyde)
- 1261625-79-9(6,3'-Bis(trifluoromethyl)-2-Bromomethylbiphenyl)
- 1805837-33-5(6-Difluoromethyl-5-hydroxy-1H-benzimidazole)
- 1112178-56-9(3-chloro-2-(2-nitroethenyl)thiophene)
- 2172229-47-7(3-(5-cyclopropylpyridin-3-yl)sulfanyl-2,2-dimethylpropanoic acid)
- 2229465-95-4(O-{1-(4-ethoxy-2-methylphenyl)cyclopropylmethyl}hydroxylamine)
- 2228610-41-9(1-(5-bromo-2-fluorophenyl)-2-fluoroethan-1-ol)
추천 공급업체
Taizhou Jiayin Chemical Co., Ltd
골드 회원
중국 공급자
대량

Heyuan Broad Spectrum Biotechnology Co., Ltd
골드 회원
중국 공급자
시약

Hebei Ganmiao New material Technology Co., LTD
골드 회원
중국 공급자
대량

Jincang Pharmaceutical (Shanghai) Co., LTD.
골드 회원
중국 공급자
시약

Nanjing jingzhu bio-technology Co., Ltd.
골드 회원
중국 공급자
대량
